molecular formula C14H11F3N2O4 B5616868 N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No. B5616868
M. Wt: 328.24 g/mol
InChI Key: VHTWCSGEZCYYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including those with complex substituents like furylmethyl and benzodioxolyl groups, often involves reactions between isocyanates and amines. For example, benzofuryl substituted unsymmetrical ureas can be synthesized via reactions of benzofuroyl isocyanate with various aromatic amines under specific conditions, such as microwave irradiation, which offers advantages like mild reaction conditions and high yields (Chai et al., 2009).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical behavior and potential applications. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a related compound, was characterized using X-ray crystallography, NMR, MS, and IR techniques. Its urea scaffold exhibits a planar configuration due to intramolecular N–H···O hydrogen bonding (Song et al., 2008). This planarity and hydrogen bonding are common features in urea derivatives, influencing their chemical reactivity and interactions.

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, primarily influenced by their functional groups. The urea group, for instance, can participate in hydrogen bonding, affecting the compound's solubility and reactivity. In the study of polysulfonylamines, a urea compound exhibited non-planar geometry at nitrogen and an amide single bond, showcasing the diverse structural configurations possible within urea derivatives and their impact on chemical properties (Dalluhn et al., 2001).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-13(16,17)14(22-10-5-1-2-6-11(10)23-14)19-12(20)18-8-9-4-3-7-21-9/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWCSGEZCYYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Furan-2-YL)methyl]-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-YL]urea

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